trans-3-Amino-1-cbz-4-hydroxypiperidine
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Description
Trans-3-Amino-1-cbz-4-hydroxypiperidine is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.298. The purity is usually 95%.
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Biological Activity
trans-3-Amino-1-cbz-4-hydroxypiperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following key features:
- Molecular Formula : C13H16N2O2
- Molecular Weight : 250.29 g/mol
- Functional Groups : An amino group, a hydroxyl group, and a carbobenzyloxy (Cbz) protecting group on a piperidine ring.
These structural characteristics allow for versatile manipulation in organic synthesis, making it a valuable intermediate in drug development.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems:
- GABAergic System : The compound is believed to enhance GABA receptor activity, which plays a crucial role in inhibitory neurotransmission. This interaction can lead to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability.
- Potential Antidepressant Effects : Similar piperidine derivatives have been explored for their antidepressant properties. The modulation of neurotransmitter systems involved in mood regulation suggests that this compound may exhibit similar effects.
- Antinociceptive Activity : Some studies indicate that compounds with similar structures can possess antinociceptive (pain-relieving) properties, suggesting potential applications in pain management.
Pharmacokinetics
The pharmacokinetic profile of this compound involves:
- Absorption : Likely occurs through the gastrointestinal tract.
- Distribution : The compound is expected to distribute widely across various tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via the kidneys.
Factors such as solubility and stability significantly influence its bioavailability.
Case Studies
- Study on GABA Receptor Modulation :
- Antidepressant Activity :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Biological Activity | Key Features |
---|---|---|
This compound | Potential antidepressant | Enhances GABAergic activity |
4-Amino-1-cbz-piperidine | Antinociceptive | Lacks hydroxyl group; used as an intermediate |
Benzyl 4-amino-piperidine | Moderate GABA antagonist | Simpler structure; no carbobenzyloxy protection |
Properties
IUPAC Name |
benzyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBBZJXAWNVLSE-RYUDHWBXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1O)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.